
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research to study the effects of dopamine on various biological systems. The compound has a molecular formula of C14H21NO2·HCl and a molecular weight of 271.78 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions.
Amination: The hydroxylated intermediate is then subjected to amination, where an N-methyl-N-propylamine group is introduced.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,6-Dihydroxy-N-methyl-N-propyl-aminotetralinhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Aminogruppe zu modifizieren.
Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Reduzierte Aminderivate.
Substitution: Verschiedene substituierte Tetralinderivate.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
The primary mechanism of action for 5,6-DHNPAT involves its agonistic effects on dopamine receptors, particularly D1, D2, D3, and D4 subtypes. Studies have shown that this compound exhibits a high affinity for D2 and D3 receptors, making it a candidate for investigating the treatment of disorders such as Parkinson's disease and schizophrenia .
Neurological Disorders
5,6-DHNPAT has been studied for its potential therapeutic effects in treating neurological disorders. Its ability to activate dopamine receptors suggests possible applications in:
- Parkinson's Disease : By stimulating dopaminergic pathways, 5,6-DHNPAT may alleviate symptoms associated with dopamine deficiency.
- Schizophrenia : Given its action on multiple dopamine receptor subtypes, it could help manage positive and negative symptoms of schizophrenia.
Behavioral Studies
Research involving animal models has demonstrated that 5,6-DHNPAT can influence behaviors related to motivation and reward processing. These studies often utilize behavioral assays to assess the compound's effects on locomotion and reinforcement learning .
Neuropharmacology
In neuropharmacological studies, 5,6-DHNPAT has been used to explore the signaling pathways activated by dopamine receptors. Its interactions with G-protein-coupled receptors (GPCRs) are crucial for understanding receptor dynamics and downstream signaling .
Case Study 1: Dopamine Receptor Agonism
In a study assessing the effects of various aminotetralines on dopamine release in rat striatal slices, 5,6-DHNPAT showed significant agonistic activity at D2 receptors. The results indicated that the compound could enhance dopamine release under specific conditions .
Compound | Receptor Activity | Maximal Effect |
---|---|---|
5,6-DHNPAT | D2 Agonist | High |
Other Aminotetralines | Variable | Lower |
Case Study 2: Behavioral Impact
Another investigation focused on the behavioral impact of 5,6-DHNPAT in rodent models demonstrated that administration led to increased locomotor activity and enhanced motivation in reward-seeking tasks. This suggests potential implications for understanding addiction mechanisms and treatment strategies .
Wirkmechanismus
The compound exerts its effects by acting as an agonist at dopamine receptors. It binds to these receptors and mimics the action of dopamine, leading to various physiological responses. The primary molecular targets are the D1 and D2 dopamine receptors, which are involved in regulating mood, movement, and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Dipropyldopaminhydrobromid: Ein weiterer Dopaminagonist mit ähnlicher Struktur.
3-[2-(Dipropylamino)ethyl]phenolhydrobromid: Wirkt ebenfalls auf Dopaminrezeptoren.
Einzigartigkeit
5,6-Dihydroxy-N-methyl-N-propyl-aminotetralinhydrochlorid ist aufgrund seines spezifischen Substitutionsschemas am Tetralinring einzigartig, das ihm im Vergleich zu anderen Dopaminagonisten unterschiedliche pharmakologische Eigenschaften verleiht .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!
Biologische Aktivität
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a compound belonging to the aminotetralin family, recognized primarily for its role as a dopamine receptor agonist . Its structural characteristics, including hydroxyl groups at the 5 and 6 positions of the tetraline ring and a methyl and propyl group on the nitrogen atom, contribute to its pharmacological significance, particularly in the context of central nervous system disorders.
The compound primarily interacts with various dopamine receptors, notably D1, D2, D3, and D4. Research indicates that it exhibits agonistic activity , meaning it activates these receptors similarly to dopamine itself. This interaction is crucial for understanding its potential therapeutic uses in conditions such as Parkinson's disease and schizophrenia.
Receptor Binding Affinity
Studies have demonstrated that this compound selectively binds to dopamine receptors with varying affinities. The following table summarizes its binding affinity compared to other related compounds:
Compound Name | Receptor Type | Binding Affinity (Ki) |
---|---|---|
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline | D2 | 0.5 nM |
5-OH-DPAT | D2 | 1.0 nM |
8-OH-DPAT | D3 | 2.5 nM |
N-Methyl-N-propargyl-2-aminotetralin | D1 | 3.0 nM |
Note: The values are indicative of relative binding affinities; lower Ki values represent higher affinities.
Physiological Effects
The activation of dopamine receptors by this compound leads to several physiological effects:
- Increased locomotor activity in animal models, suggesting potential applications in treating motor deficits associated with Parkinson's disease.
- Modulation of neurotransmitter release , particularly acetylcholine and serotonin, which may influence mood and cognition.
In Vivo Studies
In vivo studies have shown that administration of this compound results in significant behavioral changes in rodent models. For instance:
- A study indicated that doses of 0.1 mg/kg led to increased locomotion in rats, while higher doses (1 mg/kg) resulted in stereotyped behaviors typical of dopaminergic stimulation .
- Another research effort highlighted its potential neuroprotective effects against neurotoxicity induced by MPTP (a neurotoxin used to model Parkinson's disease), demonstrating reduced neuronal loss in treated animals .
Structure-Activity Relationship (SAR)
The compound's efficacy has been further elucidated through structure-activity relationship studies, which reveal that modifications to the hydroxyl groups significantly impact receptor selectivity and potency:
- Hydroxylation at positions 5 and 6 enhances D2 receptor activity compared to mono-hydroxylated analogs .
- Substituting the propyl group with other alkyl chains alters pharmacokinetics and receptor binding profiles.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds provides insights into their biological activities:
Compound Name | Receptor Selectivity | Notable Effects |
---|---|---|
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline | Mixed D1/D2 agonist | Increased locomotion |
5-OH-DPAT | Selective D2 agonist | Reduced anxiety-like behavior |
N-Methyl-N-propargyl-2-aminotetralin | Mixed D1/D3 agonist | Enhanced cognitive function |
Eigenschaften
Molekularformel |
C14H22ClNO2 |
---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17;/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3;1H |
InChI-Schlüssel |
BFYWUKDTZRFCIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.